(6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone
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Description
“(6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone” is a chemical compound . It is a type of 6,7-dimethoxy-4-anilinoquinoline . These compounds have been synthesized and identified as potent inhibitors of the tyrosine kinase c-Met .
Synthesis Analysis
The synthesis of these compounds involves a mixture of 4-chloro-6,7-dimethoxyquinoline and an appropriate amount of substituted anilines stirred at reflux for 5 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline moiety, a phenylpiperazine group, and a phenylmethanone group .Chemical Reactions Analysis
The compound is part of a series of 6,7-dimethoxy-4-anilinoquinolines that were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . The in vitro biological activities of these compounds were evaluated against three cancer cell lines (A549, MCF-7, and MKN-45), and most of them exhibited moderate to remarkable potency .Mechanism of Action
properties
IUPAC Name |
[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-33-25-17-22-24(18-26(25)34-2)29-19-23(28(32)20-9-5-3-6-10-20)27(22)31-15-13-30(14-16-31)21-11-7-4-8-12-21/h3-12,17-19H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJJCJQLQPPOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone |
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